molecular formula C24H17N3S2 B184199 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- CAS No. 68173-65-9

2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)-

Cat. No. B184199
CAS RN: 68173-65-9
M. Wt: 411.5 g/mol
InChI Key: HKAYQUJVPIPZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the thiazole family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- in lab experiments is its high purity and yield. This makes it easier to study its biological effects in vitro and in vivo. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)-. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs to enhance its biological effects. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- is a chemical compound that has potential applications in the field of medicine. Its synthesis method has been optimized to yield high purity and high yield. It has been shown to have anticancer, antimicrobial, and anti-inflammatory activities, and has potential use in the treatment of neurodegenerative diseases. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- involves a multi-step process. The first step involves the reaction of 2-phenyl-4-thiazolylamine with 4-bromobenzophenone in the presence of a base to form an intermediate. This intermediate is then reacted with phenylboronic acid in the presence of a palladium catalyst to form the final product. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)- has been studied for its potential applications in various fields of medicine. It has been shown to have anticancer, antimicrobial, and anti-inflammatory activities. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

68173-65-9

Product Name

2-Thiazolamine, 4-phenyl-N-(4-(2-phenyl-4-thiazolyl)phenyl)-

Molecular Formula

C24H17N3S2

Molecular Weight

411.5 g/mol

IUPAC Name

4-phenyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C24H17N3S2/c1-3-7-17(8-4-1)22-16-29-24(27-22)25-20-13-11-18(12-14-20)21-15-28-23(26-21)19-9-5-2-6-10-19/h1-16H,(H,25,27)

InChI Key

HKAYQUJVPIPZET-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C4=CSC(=N4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C4=CSC(=N4)C5=CC=CC=C5

Other CAS RN

68173-65-9

Origin of Product

United States

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